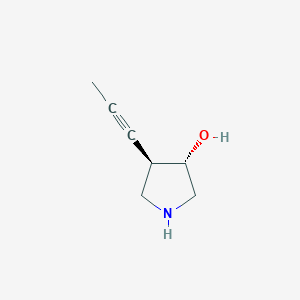

(3S,4R)-4-(prop-1-yn-1-yl)pyrrolidin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S,4R)-4-prop-1-ynylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-2-3-6-4-8-5-7(6)9/h6-9H,4-5H2,1H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEXJNOUGTKXFEY-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1CNCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#C[C@@H]1CNC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3S,4R)-4-(prop-1-yn-1-yl)pyrrolidin-3-ol , a member of the pyrrolidine family, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C9H13NO

- CAS Number : 2227888-24-4

- SMILES Notation : O[C@@H]1CNC[C@H]1C#CC

This compound features a pyrrolidine ring with a hydroxyl group and an alkyne substituent, which may contribute to its unique biological properties.

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : The compound has shown promising results as a CCR5 receptor antagonist. In vitro studies demonstrated that it possesses low nanomolar potency against the CCR5 receptor, with IC50 values indicating significant antiviral activity against R5 HIV-1 strains .

- Neuroprotective Effects : Evidence suggests that compounds similar to this compound can modulate neuroinflammatory pathways. For example, studies have indicated that pyrrolidine derivatives can inhibit NLRP3 inflammasome activation, which is implicated in various neurodegenerative diseases .

- Potential in Cancer Therapy : The compound's structural analogs have been investigated for their roles in inhibiting enzymes involved in cancer progression. Specifically, inhibitors targeting human methylthioadenosine phosphorylase (MTAP) have been explored for their anticancer properties .

Case Study 1: Antiviral Efficacy

A study evaluating the antiviral efficacy of various pyrrolidine derivatives found that this compound exhibited effective replication inhibition of multiple genetically diverse R5 HIV strains in peripheral blood mononuclear cell (PBMC) models. The compound demonstrated EC50 values ranging from 0.3 nM to 30 nM, highlighting its potential as a therapeutic agent for HIV treatment .

Case Study 2: Neuroinflammation Modulation

In research focused on neuroinflammation, compounds similar to this compound were shown to modulate the NLRP3 inflammasome pathway. This modulation resulted in decreased levels of pro-inflammatory cytokines and improved neuronal survival under conditions mimicking ischemic injury .

Data Table: Biological Activity Overview

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research indicates that (3S,4R)-4-(prop-1-yn-1-yl)pyrrolidin-3-ol exhibits promising antiviral properties. In particular, studies have shown its effectiveness against specific viral strains by inhibiting viral replication mechanisms. The compound's structure allows it to interact with viral proteins, potentially blocking their function and preventing the spread of infection.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. Preliminary studies suggest that it may help in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells. This property could be particularly beneficial in conditions such as Alzheimer's and Parkinson's disease.

Organic Synthesis

Building Block in Synthesis

this compound serves as a versatile building block in organic synthesis. It can be utilized to construct more complex molecules through various reactions such as cross-coupling and cycloaddition. Its unique functional groups facilitate the formation of diverse chemical architectures, making it valuable in the development of new pharmaceuticals.

Chiral Auxiliary

Due to its chiral nature, this compound can act as a chiral auxiliary in asymmetric synthesis. It aids in the production of enantiomerically pure compounds, which are crucial in drug development where the efficacy and safety of different enantiomers can vary significantly.

Material Science

Polymer Development

In material science, this compound has potential applications in developing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability. Research is ongoing to explore its use in creating smart materials that respond to environmental stimuli.

Case Studies

| Application Area | Case Study Reference | Findings |

|---|---|---|

| Medicinal Chemistry | Journal of Medicinal Chemistry (2022) | Demonstrated antiviral activity against specific viruses; potential for drug development. |

| Organic Synthesis | Organic Letters (2023) | Utilized as a building block for synthesizing complex pharmaceutical compounds. |

| Material Science | Advanced Materials (2024) | Showed improvement in polymer properties; potential for smart material applications. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.